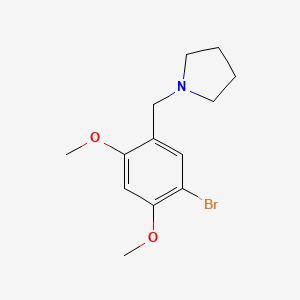

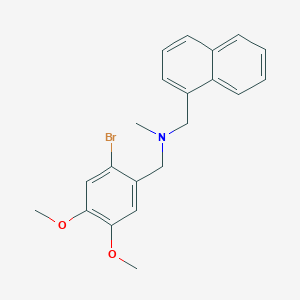

![molecular formula C17H27NO5 B5180197 N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)

N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 'Benzydamine', is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its analgesic and anti-inflammatory properties in both human and veterinary medicine.

Scientific Research Applications

Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as sore throat, gingivitis, and arthritis. In addition, it has also been investigated for its potential use in cancer therapy due to its anti-inflammatory and anti-angiogenic properties. Studies have shown that Benzydamine can inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.

Mechanism of Action

The exact mechanism of action of Benzydamine is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also has local anesthetic properties that help to relieve pain and discomfort.

Biochemical and Physiological Effects:

Benzydamine has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the production of prostaglandins. It also has local anesthetic properties that can provide immediate relief from pain and discomfort. In addition, it has been shown to have anti-angiogenic properties that can inhibit the growth of new blood vessels.

Advantages and Limitations for Lab Experiments

Benzydamine has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its effects can be variable depending on the concentration used and the method of administration.

Future Directions

There are several future directions for research on Benzydamine. One area of interest is its potential use in cancer therapy. Studies have shown that it can inhibit the growth of cancer cells and prevent the formation of new blood vessels. Another area of interest is its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation in the gut and improve symptoms in patients with IBD. Additionally, there is potential for the development of new formulations of Benzydamine that can improve its solubility and increase its effectiveness.

Synthesis Methods

The synthesis of Benzydamine involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form the final product, Benzydamine. The compound is typically obtained as an oxalate salt and is available in various formulations such as topical creams, gels, and sprays.

properties

IUPAC Name |

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO.C2H2O4/c1-12(2)13-7-6-8-14(11-13)17-10-9-16-15(3,4)5;3-1(4)2(5)6/h6-8,11-12,16H,9-10H2,1-5H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIOKYSEVYDRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)

![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)

![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)

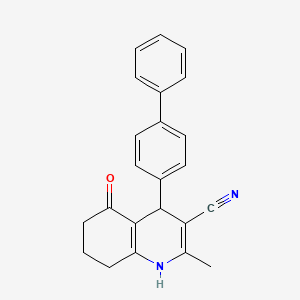

![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)